N-(4-acetylphenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
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Description
N-(4-acetylphenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19N5O2S2 and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide derivatives have been reported to exhibit significant antimicrobial activity. A particular compound from this class was synthesized and showed promising antimicrobial properties compared to traditional antibiotics like Chloramphenicol and Amphotericin B. The antimicrobial action was determined through pharmacological studies, indicating the potential of these compounds in treating infections caused by microbes (S. Ch, 2022).
Anticancer Activity
The derivatives of this compound have been synthesized and studied for their anticancer properties. A series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were created and analyzed for their structure-activity relationship as anticancer agents. These thiazolopyrimidine derivatives showed significant anticancer activity on a human histocytic lymphoma cell line, indicating the potential of these compounds in cancer treatment (T. Selvam, et al., 2012).
Anticonvulsant Properties
The compound N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, a derivative of the mentioned chemical, has been identified as a promising anticonvulsant. The molecule underwent in silico and in vivo pharmacological studies and showed significant anticonvulsant activity in models of PTZ-induced seizures in rats and MES-induced seizures in mice. Its low toxicity and minimal influence on the psycho-emotional state of animals highlight its potential as an effective and safe anticonvulsant (H. Severina, et al., 2020).
Crystal Structure Analysis
The crystal structures of compounds related to N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been extensively studied. For instance, the structure of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides was analyzed, revealing a ‘V’ shaped molecular structure with significant angles between the aromatic planes. Such structural analyses provide insights into the molecular interactions and potential reactivity of these compounds (N. Boechat, et al., 2011).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12(25)13-4-6-14(7-5-13)22-15(26)10-27-18-16-17(20-11-21-18)23-19(28-16)24-8-2-3-9-24/h4-7,11H,2-3,8-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWXXSNBNEACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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